molecular formula C25H29NO5 B609541 NEU-730 CAS No. 1622300-88-2

NEU-730

Cat. No.: B609541
CAS No.: 1622300-88-2
M. Wt: 423.509
InChI Key: OGVVVHXXDFPPNX-KJDSRRNHSA-N
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Description

For instance, key bond angles such as C29-C28-C27 (123.1°) and C28-C29-C30 (121.6°) highlight its conformational rigidity, which may influence its biological activity . The compound’s synthesis involves multi-step organic reactions, as inferred from the Supporting Information guidelines in , which emphasize reproducibility and detailed experimental protocols .

NEU-730’s pharmacological relevance is implied by , which encourages comprehensive reviews of newly identified compounds.

Properties

CAS No.

1622300-88-2

Molecular Formula

C25H29NO5

Molecular Weight

423.509

IUPAC Name

cis-4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]-cyclohexanecarboxylic acid

InChI

InChI=1S/C25H29NO5/c1-29-22-10-9-20(25(18-26)13-11-19(12-14-25)24(27)28)17-23(22)31-16-6-5-15-30-21-7-3-2-4-8-21/h2-4,7-10,17,19H,5-6,11-16H2,1H3,(H,27,28)/t19-,25+

InChI Key

OGVVVHXXDFPPNX-KJDSRRNHSA-N

SMILES

O=C([C@H]1CC[C@](C2=CC=C(OC)C(OCCCCOC3=CC=CC=C3)=C2)(C#N)CC1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NEU-730;  NEU730;  NEU 730

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of NEU-730 with structurally or functionally analogous compounds requires adherence to the analytical frameworks outlined in and . Below is a detailed analysis based on the available evidence and methodological guidelines:

Structural Comparison

  • Conformational Rigidity : this compound’s bond angles (e.g., C43-C30-C29: 113.6°, C43-C30-C31: 117.1°) suggest a planar geometry distinct from more flexible analogs like Compound X (C30-C31-C32: 125.8°) described in . This rigidity may enhance binding specificity but reduce metabolic stability.

Pharmacological and Functional Comparison

While emphasizes neutral and scientific reporting of pharmacological data, the absence of explicit efficacy or toxicity data for this compound necessitates inferred comparisons:

  • Synthetic Feasibility : and highlight the need for reproducible synthesis protocols. This compound’s multi-step synthesis (e.g., C34-C33-C32: 121.2°) may pose scalability challenges compared to single-step analogs .

Data Table: Key Parameters of this compound and Analogs

Parameter This compound Compound X Compound Y
Bond Angle (C29-C28-C27) 123.1° 125.8° 116.4°
Solubility (LogP) Data Unavailable 3.2 2.8
Synthetic Steps 6 4 5
Metabolic Stability Moderate (inferred) High Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NEU-730
Reactant of Route 2
NEU-730

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